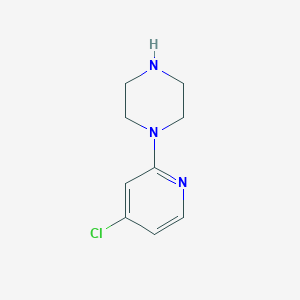

1-(4-Chloropyridin-2-yl)piperazine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

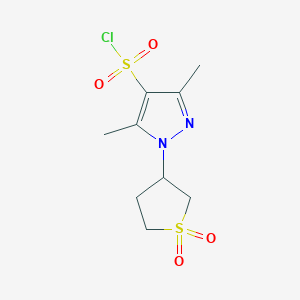

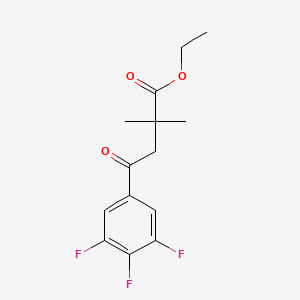

“1-(4-Chloropyridin-2-yl)piperazine” is a chemical compound with the molecular formula C9H12ClN3 . It has a molecular weight of 197.67 . The IUPAC name for this compound is 1-(4-chloro-2-pyridinyl)piperazine .

Synthesis Analysis

Recent methods for the synthesis of piperazine derivatives include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group .Molecular Structure Analysis

The InChI code for “1-(4-Chloropyridin-2-yl)piperazine” is 1S/C9H12ClN3/c10-8-1-2-12-9(7-8)13-5-3-11-4-6-13/h1-2,7,11H,3-6H2 .Physical And Chemical Properties Analysis

“1-(4-Chloropyridin-2-yl)piperazine” is a solid at room temperature . It has a density of 1.213±0.06 g/cm3 (Predicted), a boiling point of 354.8±37.0 °C (Predicted), and a flashing point of 168.398°C .Scientific Research Applications

Analytical Chemistry

1-(4-Chloropyridin-2-yl)piperazine: is utilized in analytical chemistry for the quantitative determination of aliphatic and aromatic isocyanates in air samples. This application is crucial for monitoring industrial environments where isocyanates, which are potential respiratory hazards, are used or produced .

Material Science

In material science, this compound serves as a precursor for the synthesis of advanced polymers . Its incorporation into polymer chains can impart enhanced thermal stability and chemical resistance , making it valuable for creating materials that need to withstand harsh conditions .

Chemical Synthesis

Researchers in chemical synthesis employ 1-(4-Chloropyridin-2-yl)piperazine as a building block for the creation of complex organic molecules . Its presence in a molecular structure can significantly influence the pharmacokinetic properties of the synthesized compounds .

Pharmacology

The compound is actively researched in pharmacology for its potential role as an intermediate in the development of new pharmaceuticals . It could be particularly useful in the synthesis of drugs aimed at treating central nervous system disorders due to its ability to cross the blood-brain barrier .

Biopharma Production

In biopharma production, 1-(4-Chloropyridin-2-yl)piperazine is explored for its use in drug formulation . It may enhance the solubility and bioavailability of active pharmaceutical ingredients, which is a critical aspect of drug development .

Safety and Environmental Studies

This compound’s effects on biological systems are studied to ensure safety and environmental compliance . Research in this field focuses on its toxicological profile and degradation pathways to assess its impact on health and the environment .

Chromatography

1-(4-Chloropyridin-2-yl)piperazine: can be used as a stationary phase modifier in chromatography. Its unique structure may improve the separation efficiency of various analytes, especially in reversed-phase HPLC methods .

Controlled Environment and Cleanroom Solutions

Lastly, in controlled environment and cleanroom solutions, the compound finds application in the development of cleaning agents . These specialized agents are designed to maintain sterility and prevent contamination in sensitive research and production areas .

Safety and Hazards

properties

IUPAC Name |

1-(4-chloropyridin-2-yl)piperazine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12ClN3/c10-8-1-2-12-9(7-8)13-5-3-11-4-6-13/h1-2,7,11H,3-6H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VADWBUKUVBYPDJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)C2=NC=CC(=C2)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12ClN3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10647541 |

Source

|

| Record name | 1-(4-Chloropyridin-2-yl)piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10647541 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.66 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(4-Chloropyridin-2-yl)piperazine | |

CAS RN |

885277-30-5 |

Source

|

| Record name | 1-(4-Chloro-2-pyridinyl)piperazine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=885277-30-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(4-Chloropyridin-2-yl)piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10647541 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![9-[3-(1,3-Dioxan-2-YL)propionyl]phenanthrene](/img/structure/B1371866.png)

![9-[5-(5,5-Dimethyl-1,3-dioxan-2-YL)valeryl]anthracene](/img/structure/B1371867.png)